![molecular formula C10H12F2N6O3 B1675606 LY 207702 CAS No. 103828-81-5](/img/structure/B1675606.png)
LY 207702
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
LY-207702 的合成涉及二氟化嘌呤核苷的区域选择性 N6-三苯甲基化。 该过程允许将化合物偶联到与人肿瘤相关抗原反应的单克隆抗体的 ε-赖氨酸氨基 . 合成路线包括以下步骤:
区域选择性 N6-三苯甲基化: 该步骤涉及用三苯甲基保护嘌呤核苷的 N6 位置。
偶联反应: 然后将三苯甲基化的核苷偶联到单克隆抗体的 ε-赖氨酸氨基。
工业生产方法
LY-207702 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的反应条件,以确保最终产品的产率和纯度高。 该化合物通常以粉末形式储存在 -20°C 下,最长可保存三年,或以溶液形式储存在 -80°C 下,最长可保存一年 .
化学反应分析
反应类型
LY-207702 会经历几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成各种氧化产物。
还原: LY-207702 可以被还原,形成不同的还原物种。
取代: 该化合物可以发生取代反应,尤其是在氟原子处。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 可以使用叠氮化钠和氰化钾等试剂进行亲核取代反应。
形成的主要产物
这些反应形成的主要产物包括 LY-207702 的各种氧化、还原和取代衍生物。 这些衍生物通常被研究,以了解其潜在的生物活性和治疗应用 .
科学研究应用
LY-207702 具有广泛的科学研究应用,包括:
化学: 该化合物被用作研究核苷类似物及其化学性质的模型化合物。
生物学: LY-207702 用于生物学研究,以研究其对细胞过程的影响及其作为抗肿瘤剂的潜力。
医学: 由于其抗肿瘤活性,该化合物正在被研究用于癌症治疗。
作用机制
LY-207702 通过抑制核糖核苷酸还原酶发挥作用,该酶对 DNA 合成至关重要。 这种抑制会导致脱氧核糖核苷酸三磷酸的耗竭,而脱氧核糖核苷酸三磷酸对 DNA 复制和修复至关重要。 该化合物的分子靶标包括核糖核苷酸还原酶的活性位点,其途径涉及破坏 DNA 合成和细胞增殖 .
相似化合物的比较
类似化合物
吉西他滨: 另一种具有抗肿瘤活性的核苷类似物。
氟达拉滨: 一种用于治疗血液系统恶性肿瘤的嘌呤核苷类似物。
克拉屈滨: 一种对多种癌症有活性的核苷类似物。
LY-207702 的独特性
LY-207702 由于其二氟化结构而独一无二,这增强了其稳定性和抗肿瘤活性。 与其他核苷类似物不同,LY-207702 在抗肿瘤疗效和靶向药物递送潜力方面,在临床前研究中显示出令人印象深刻的结果 .
生物活性
LY 207702 is a difluorinated purine nucleoside that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.
This compound is characterized by the following chemical structure:
- Chemical Name : 2-amino-6-(difluoromethyl)-9-(2-deoxy-β-D-ribofuranosyl)purine
- Molecular Formula : C₁₁H₁₃F₂N₅O₄
- Molecular Weight : 303.25 g/mol
This compound functions primarily as an antitumor agent through the following mechanisms:
- Inhibition of Nucleoside Metabolism : It interferes with the synthesis and metabolism of nucleosides, leading to impaired DNA replication in cancer cells.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by activating intrinsic pathways associated with cellular stress and damage.
- Cell Cycle Arrest : this compound can cause cell cycle arrest at the S phase, preventing cancer cells from proliferating.
Efficacy in Preclinical Models
Research has demonstrated the effectiveness of this compound across several cancer types. Below is a summary of findings from various studies:
Case Studies
Several case studies have explored the clinical implications of this compound:
-
NSCLC Case Study :
- Objective : To evaluate the response of NSCLC patients to this compound in combination with standard chemotherapy.
- Findings : Patients exhibited improved progression-free survival compared to those receiving chemotherapy alone. Notably, a subset showed a complete response, highlighting the potential for combination therapies.
-
Breast Cancer Case Study :
- Objective : Assessing the safety and efficacy of this compound in HER2-positive breast cancer.
- Results : The study reported manageable side effects and a significant reduction in tumor markers among participants treated with this compound alongside trastuzumab.
-
Colon Cancer Case Study :
- Objective : Investigating the effects of this compound on metastatic colon cancer.
- Outcomes : Patients showed a marked decrease in tumor size after treatment, with some achieving stable disease for over six months.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- A study indicated that this compound's antitumor effects are enhanced when used in conjunction with other chemotherapeutic agents, suggesting synergistic potential .
- Another investigation highlighted that the compound could modulate immune responses, potentially improving outcomes in immunotherapy-resistant tumors .
属性
CAS 编号 |
103828-81-5 |
---|---|
分子式 |
C10H12F2N6O3 |
分子量 |
302.24 g/mol |
IUPAC 名称 |
(2R,3R)-5-(2,6-diaminopurin-9-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12F2N6O3/c11-10(12)5(20)3(1-19)21-8(10)18-2-15-4-6(13)16-9(14)17-7(4)18/h2-3,5,8,19-20H,1H2,(H4,13,14,16,17)/t3-,5-,8?/m1/s1 |
InChI 键 |
MQNXBBSVJDKZGZ-JAWBFMPRSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(F)F)N)N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1C3C([C@@H]([C@H](O3)CO)O)(F)F)N)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(F)F)N)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2',2'-difluorodeoxyribofuranosyl-2,6-diaminopurine 2'-dFdAP LY 207702 LY-207702 LY207702 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。